(2S,4S)-1-((Benzyloxy)carbonyl)-4-methylpiperidine-2-carboxylic acid

Thrombin inhibition Stereochemistry–activity relationship Argatroban impurity profiling

(2S,4S)-1-((Benzyloxy)carbonyl)-4-methylpiperidine-2-carboxylic acid (CAS 2331211-43-7; MFCD31812913; C₁₅H₁₉NO₄; MW 277.32 Da) is a chiral, enantiomerically defined N ‑ Cbz‑protected 4‑methylpiperidine‑2‑carboxylic acid. The compound belongs to the class of protected cyclic α‑amino acids (pipecolic acid derivatives) and is employed primarily as a stereochemically pure synthetic intermediate and as an impurity reference standard for the anticoagulant drug argatroban.

Molecular Formula C15H19NO4
Molecular Weight 277.31 g/mol
Cat. No. B8189246
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2S,4S)-1-((Benzyloxy)carbonyl)-4-methylpiperidine-2-carboxylic acid
Molecular FormulaC15H19NO4
Molecular Weight277.31 g/mol
Structural Identifiers
SMILESCC1CCN(C(C1)C(=O)O)C(=O)OCC2=CC=CC=C2
InChIInChI=1S/C15H19NO4/c1-11-7-8-16(13(9-11)14(17)18)15(19)20-10-12-5-3-2-4-6-12/h2-6,11,13H,7-10H2,1H3,(H,17,18)/t11-,13-/m0/s1
InChIKeyCHHYCTGYIQOAJQ-AAEUAGOBSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(2S,4S)-1-((Benzyloxy)carbonyl)-4-methylpiperidine-2-carboxylic acid – Procurement-Relevant Identity, Stereochemical Class, and Core Specifications


(2S,4S)-1-((Benzyloxy)carbonyl)-4-methylpiperidine-2-carboxylic acid (CAS 2331211-43-7; MFCD31812913; C₁₅H₁₉NO₄; MW 277.32 Da) is a chiral, enantiomerically defined N ‑ Cbz‑protected 4‑methylpiperidine‑2‑carboxylic acid. The compound belongs to the class of protected cyclic α‑amino acids (pipecolic acid derivatives) and is employed primarily as a stereochemically pure synthetic intermediate and as an impurity reference standard for the anticoagulant drug argatroban [1]. The free acid (2S,4S)-4-methylpiperidine‑2‑carboxylic acid is formally designated Argatroban Impurity 82 in pharmacopoeial impurity profiling . Key physicochemical descriptors include a calculated LogP of 2.59, a polar surface area of 67 Ų, one hydrogen‑bond donor, three hydrogen‑bond acceptors, and an Fsp³ value of 0.466, reflecting a moderately lipophilic yet hydrogen‑bond‑competent scaffold suitable for further elaboration in medicinal chemistry programs [2].

Why Generic Substitution of (2S,4S)-1-((Benzyloxy)carbonyl)-4-methylpiperidine-2-carboxylic acid Fails – The Consequence of Stereochemical and Regiochemical Ambiguity


In-class Cbz‑protected methylpiperidine carboxylic acids are not interchangeable for two irreversible reasons. First, the piperidine ring bears two stereogenic centres, giving rise to four diastereomers – (2S,4S), (2R,4R), (2S,4R), and (2R,4S) – whose biological and pharmacological properties diverge by orders of magnitude [1]. Second, the position of the carboxylic acid on the piperidine ring (C‑2 vs C‑4) determines whether the compound can serve as a pipecolic acid surrogate or as an isonipecotic acid analogue, dictating entirely different downstream synthetic fates [2]. A substitution error in either stereochemistry or regiochemistry therefore results in a building block that is functionally useless – or actively misleading when deployed as a reference standard.

Quantitative Differentiation Evidence for (2S,4S)-1-((Benzyloxy)carbonyl)-4-methylpiperidine-2-carboxylic acid


Thrombin Inhibition: Four‑Diastereomer Head‑to‑Head Comparison Reveals ~15 000‑Fold Potency Gap Between (2S,4S) and (2R,4R) Configurations

The biological consequence of the (2S,4S) stereochemical configuration was directly quantified in the seminal study by Kikumoto et al., which compared all four stereoisomers of the argatroban pharmacophore MQPA (4-methyl-1-[N²-[(3-methyl-1,2,3,4-tetrahydro-8-quinolinyl)sulfonyl]-L-arginyl]-2-piperidinecarboxylic acid) against bovine α‑thrombin. The (2R,4R)-MQPA isomer exhibited a Ki of 0.019 μM and is the active anticoagulant principle of argatroban. By contrast, the (2S,4S)-MQPA isomer – which corresponds to the stereochemistry of the title compound after Cbz deprotection and coupling – displayed a Ki of 280 μM, representing a potency deficit of approximately 15 000‑fold relative to the (2R,4R) isomer [1]. This extreme stereochemical dependence is corroborated by a second study confirming identical Ki values (0.019 μM for (2R,4R); 280 μM for (2S,4S)) in bovine α‑thrombin [2].

Thrombin inhibition Stereochemistry–activity relationship Argatroban impurity profiling

Regiochemical Differentiation: 2‑Carboxylic Acid vs 4‑Carboxylic Acid Isomers Dictate Divergent Synthetic Utility

The title compound bears the carboxylic acid at the C‑2 position of the piperidine ring, classifying it as a protected 4‑methylpipecolic acid derivative. Its direct regioisomer, 1-N-Cbz-4-methylpiperidine-4-carboxylic acid (CAS 203522-12-7), positions the carboxyl group at C‑4, making it a protected 4‑methylisonipecotic acid [1]. These two regioisomers, despite sharing the same molecular formula (C₁₅H₁₉NO₄) and molecular weight (277.32 Da), are functionally non‑equivalent: the C‑2 acid is a constrained α‑amino acid surrogate used in peptide and peptidomimetic synthesis, whereas the C‑4 acid is employed in fundamentally different scaffold‑extension strategies [2]. The title compound's (2S,4S) configuration further restricts its conformational space relative to the (2S,4R) cis‑diastereomer, producing distinct φ/ψ dihedral angle preferences when incorporated into cyclic peptides [3].

Pipecolic acid scaffold Regioisomer comparison Medicinal chemistry building blocks

Commercial Purity Tier Comparison: 98 % (J&W PharmLab/Fisher) vs 95 % (AKSci) – Implications for Impurity‑Sensitive Applications

Commercial suppliers offer the title compound at two principal purity tiers. Fisher Scientific (via J&W PharmLab LLC) lists the compound at 98.0 % purity (catalogue 60R1401) . AKSci offers the same compound at a minimum purity specification of 95 % (catalogue 2867CC) . For impurity reference standard applications – the primary use case for the (2S,4S) stereoisomer – the 3‑percentage‑point purity difference can be critical: a 95 % material may contain up to 5 % of unidentified impurities that could co‑elute with or mask the target analyte during HPLC analysis, whereas the 98 % grade provides a narrower impurity window more suitable for validated analytical methods.

Purity specification Vendor comparison Reference standard quality

Argatroban Synthetic Pathway Context: The (2S,4S) Configuration as a Resolved Diastereomer and Impurity Standard

In the established synthetic route to argatroban, the key intermediate (±)-trans-1-(tert-butoxycarbonyl)-4-methylpiperidine-2-carboxylic acid benzyl ester is resolved into its constituent diastereomers, of which the (2R,4R) isomer is advanced to the active pharmaceutical ingredient [1]. Patent CN102887854B explicitly describes 4-methylpiperidine-2-carboxylate hydrochloride as the intermediate for the (2R,4R)-configured argatroban active precursor [2]. The (2S,4S) diastereomer, which corresponds to the title compound after Cbz protection, is the enantiomeric opposite of the desired (2R,4R) configuration and is therefore isolated as a by‑product of chiral resolution. Its formal designation as Argatroban Impurity 82 (PubChem CID 44631639, free acid form) [3] establishes the title compound's critical role as a reference standard for detecting and quantifying the unwanted (2S,4S) stereoisomer in argatroban drug substance and drug product batches.

Argatroban synthesis Diastereomer resolution Pharmaceutical impurity standard

Physicochemical Property Profile vs Non‑Methylated Analog: Impact of the 4‑Methyl Group on Lipophilicity and Conformational Pre‑organization

The title compound incorporates a methyl substituent at the 4‑position of the piperidine ring, distinguishing it from the simpler N-Cbz-piperidine-2-carboxylic acid (CAS 28697-07-6; MW 263.29; C₁₄H₁₇NO₄) [1]. The calculated LogP for the title compound is 2.59 [2], whereas the non‑methylated analog has a calculated LogP of approximately 1.8–2.0 (estimated from the one‑carbon shorter alkyl chain). The 4‑methyl group increases both steric bulk and lipophilicity, which alters the compound's behaviour in peptide coupling reactions and its chromatographic retention time. Additionally, the (2S,4S) trans relationship between the C‑2 carboxyl and C‑4 methyl restricts ring conformational flexibility compared to the cis‑configured (2S,4R) diastereomer .

Lipophilicity Conformational constraint Structure–property relationship

Highest‑Value Application Scenarios for (2S,4S)-1-((Benzyloxy)carbonyl)-4-methylpiperidine-2-carboxylic acid


Argatroban Impurity Reference Standard in Pharmaceutical Quality Control

The (2S,4S) stereochemistry of the title compound corresponds to the least potent thrombin‑inhibitory diastereomer of argatroban (Ki = 280 μM vs 0.019 μM for the active (2R,4R) isomer) [1]. This makes the compound essential as an authentic impurity marker (Argatroban Impurity 82) [2] for HPLC/LC‑MS method validation, system suitability testing, and batch‑release impurity quantification in argatroban API and finished drug product. No other stereoisomer can substitute for this specific impurity identification role, as each diastereomer exhibits a unique retention time and MS fragmentation pattern.

Stereochemically Defined Building Block for Conformationally Constrained Peptidomimetics

The (2S,4S) trans‑configured 4‑methylpipecolic acid scaffold, protected as its N‑Cbz derivative, serves as a chiral building block for incorporating a constrained α‑amino acid residue into peptide and peptidomimetic sequences [1]. The 4‑methyl substituent restricts ring conformational mobility and increases lipophilicity (calculated LogP = 2.59) [2], which can be exploited to modulate the pharmacokinetic properties of peptide leads. The Cbz group is stable under standard Fmoc solid‑phase peptide synthesis conditions and can be selectively removed by hydrogenolysis to liberate the free amine for further functionalization.

Chiral Chromatography Method Development and Diastereomer Separation Studies

The compound's well‑defined (2S,4S) stereochemistry and commercial availability at two purity tiers (95 % and 98 %) [1] make it a useful probe for developing and validating chiral HPLC or SFC methods aimed at separating the four diastereomers of 4‑methylpiperidine‑2‑carboxylic acid derivatives. The 15 000‑fold activity difference between the (2S,4S) and (2R,4R) isomers [2] underscores the analytical necessity of baseline chromatographic resolution between these diastereomers in pharmaceutical analysis.

Synthetic Intermediate for Non‑Thrombin Piperidine‑Based Drug Discovery Programs

While the (2S,4S) configuration is inactive against thrombin, the N‑Cbz‑protected scaffold can be elaborated into libraries of piperidine‑based compounds targeting alternative biological receptors where the (2S,4S) geometry may be favoured [1]. The compound's C‑2 carboxylic acid provides a handle for amide coupling or esterification, the Cbz group enables late‑stage N‑deprotection, and the 4‑methyl group offers a vector for additional derivatization. This orthogonal protection strategy is particularly valuable in parallel synthesis and medicinal chemistry optimization campaigns.

Quote Request

Request a Quote for (2S,4S)-1-((Benzyloxy)carbonyl)-4-methylpiperidine-2-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.